molecular formula C29H31N5O5 B601653 Dabigatran-Verunreinigung 11 CAS No. 1422495-93-9

Dabigatran-Verunreinigung 11

Katalognummer: B601653
CAS-Nummer: 1422495-93-9
Molekulargewicht: 529.6
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran Impurity 11 is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication that belongs to the class of direct thrombin inhibitors . Structurally, it is a competitive and reversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade .


Molecular Structure Analysis

The molecular formula of Dabigatran Impurity 11 is C24H29N5O4 . The chemical name is (Z)-2-(((4-(N’-((Hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Antikoagulans

Dabigatran-Verunreinigung 11 ist ein Verunreinigungsstandard von Dabigatran {svg_1}, einem Antikoagulans {svg_2}. Es gehört zur Klasse der direkten Thrombininhibitoren {svg_3}. Strukturell ist es ein kompetitiver und reversibler Inhibitor von Thrombin, einem wichtigen Enzym in der Blutgerinnungskaskade {svg_4}.

Schlaganfallprävention

Dabigatran, der Stammkörper von this compound, wird zur Schlaganfallprävention bei Patienten mit Vorhofflimmern verwendet, das nicht durch Herzklappenprobleme verursacht wird {svg_5}. Es senkt das Risiko eines Schlaganfalls, indem es die Bildung von Blutgerinnseln verhindert {svg_6}.

Behandlung von tiefer Venenthrombose (TVT)

Dabigatran wird auch zur Behandlung von Blutgerinnseln in den Venen der Beine verwendet, die als tiefe Venenthrombose bezeichnet werden {svg_7}. Es trägt dazu bei, das Risiko einer erneuten TVT nach Abschluss der Erstbehandlung zu verringern {svg_8}.

Behandlung von Lungenembolie

Neben TVT wird Dabigatran zur Behandlung von Blutgerinnseln in der Lunge verwendet, einer Erkrankung, die als Lungenembolie bekannt ist {svg_9}. Es trägt dazu bei, das Risiko einer erneuten Lungenembolie nach Abschluss der Erstbehandlung zu verringern {svg_10}.

Pharmazeutische Analyse

This compound wird in der pharmazeutischen Analyse von Dabigatran und seinen Verunreinigungen verwendet {svg_11}. Es wurde eine empfindliche und validierte LC-MS-Methode zur Analyse von Dabigatran und seinen drei Hauptverunreinigungen entwickelt {svg_12}.

Syntheseforschung

This compound spielt eine Rolle in der Syntheseforschung von Dabigatran. Eine einfache Synthese für Dabigatranetexilatmesylat, ein Antikoagulans, wird unter Verwendung eines neuartigen Synthons beschrieben {svg_13}.

Wirkmechanismus

Target of Action

Dabigatran Impurity 11, like Dabigatran, is likely to target thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .

Mode of Action

Dabigatran Impurity 11, as a derivative of Dabigatran, is expected to act as a direct and reversible inhibitor of thrombin activity . It inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran Impurity 11 is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent events such as stroke and pulmonary embolism .

Pharmacokinetics

Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations are reached approximately 2 hours after oral administration, and the elimination half-life is 12 to 14 hours . Clearance predominantly occurs via renal excretion of unchanged drug .

Result of Action

The primary molecular effect of Dabigatran Impurity 11 is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin . This results in a reduced ability for blood to clot, thereby decreasing the risk of thromboembolic events .

Action Environment

The action of Dabigatran Impurity 11, like Dabigatran, is likely influenced by factors such as renal function, as clearance predominantly occurs via renal excretion . Age may also influence the pharmacokinetics of the drug, with small differences associated with variation in renal function . The drug’s action is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Biochemische Analyse

Biochemical Properties

Dabigatran Impurity 11 plays a role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with thrombin, a key enzyme in the blood coagulation cascade. The nature of this interaction involves competitive inhibition, where Dabigatran Impurity 11 binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .

Cellular Effects

Dabigatran Impurity 11 influences various cellular processes, particularly in endothelial cells and platelets. It affects cell signaling pathways by inhibiting thrombin, which is known to activate several signaling cascades involved in cell proliferation, migration, and survival. Additionally, Dabigatran Impurity 11 can alter gene expression related to coagulation and inflammation, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Dabigatran Impurity 11 involves its binding interactions with thrombin. By occupying the active site of thrombin, Dabigatran Impurity 11 inhibits the enzyme’s activity, leading to a decrease in thrombin-mediated reactions. This inhibition is reversible, meaning that the compound can dissociate from thrombin, allowing the enzyme to regain its activity. This reversible inhibition is crucial for maintaining a balance in coagulation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dabigatran Impurity 11 have been studied over time to understand its stability and degradation. It has been found that Dabigatran Impurity 11 is relatively stable under standard laboratory conditions. Under acidic or alkaline conditions, it can undergo hydrolytic degradation, leading to the formation of benzimidic acid derivatives. Long-term studies have shown that Dabigatran Impurity 11 can have sustained effects on cellular function, particularly in inhibiting thrombin activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Dabigatran Impurity 11 vary with different dosages. At low doses, it effectively inhibits thrombin activity without causing significant adverse effects. At higher doses, Dabigatran Impurity 11 can lead to toxic effects, including bleeding complications and impaired hemostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Dabigatran Impurity 11 is involved in metabolic pathways related to its parent compound, Dabigatran. It is not metabolized by cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions. Instead, it undergoes hydrolysis and conjugation reactions, leading to the formation of inactive metabolites that are excreted primarily via the renal route. This metabolic profile ensures that Dabigatran Impurity 11 does not accumulate in the body, minimizing potential toxicity .

Transport and Distribution

Within cells and tissues, Dabigatran Impurity 11 is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby regulating its intracellular concentration. This interaction with transporters ensures that Dabigatran Impurity 11 is efficiently distributed and eliminated from the body .

Subcellular Localization

Dabigatran Impurity 11 is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on thrombin. It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. This cytoplasmic localization is consistent with its role in modulating thrombin activity and influencing coagulation processes .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Dabigatran Impurity 11 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-Methyl-4-nitrobenzoic acid", "2-Methyl-3-nitrobenzoic acid", "N,N-Dimethylformamide", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Diisopropylethylamine", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Nitration of 3-Methyl-4-nitrobenzoic acid using a mixture of concentrated nitric and sulfuric acids to yield 2-Methyl-3-nitrobenzoic acid.", "Step 2: Reduction of 2-Methyl-3-nitrobenzoic acid using a suitable reducing agent, such as iron and hydrochloric acid, to yield 2-Methyl-3-aminobenzoic acid.", "Step 3: Conversion of 2-Methyl-3-aminobenzoic acid to its corresponding acid chloride using thionyl chloride.", "Step 4: Reaction of the acid chloride with N,N-Dimethylformamide and diisopropylethylamine to yield the corresponding N,N-Dimethylamide.", "Step 5: Treatment of the N,N-Dimethylamide with acetic anhydride and a suitable base, such as sodium hydroxide, to yield the corresponding acetylated product.", "Step 6: Hydrolysis of the acetylated product using a suitable acid, such as hydrochloric acid, to yield Dabigatran Impurity 11.", "Step 7: Purification of the final product using a suitable solvent, such as methanol, followed by recrystallization from a suitable solvent, such as water." ] }

CAS-Nummer

1422495-93-9

Molekularformel

C29H31N5O5

Molekulargewicht

529.6

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.